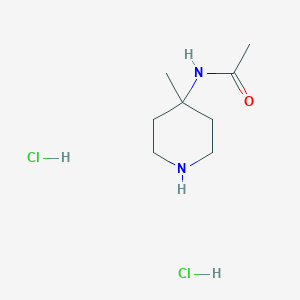![molecular formula C13H14ClFO3S B2458099 [3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287322-84-1](/img/structure/B2458099.png)
[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as FMOC-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of FMOC, which is a protective group used in peptide synthesis. FMOC-Cl is a reactive compound that is used to modify amino acids and peptides, and it has several applications in biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride reacts with the amino group of amino acids and peptides to form an amide bond. The resulting compound is a protected amino acid or peptide that can be used in peptide synthesis. The FMOC group can be removed using a base such as piperidine, which reveals the free amino group for further reaction.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is its high reactivity and selectivity towards the amino group of amino acids and peptides. It is also relatively easy to handle and store, and it is commercially available from many suppliers. However, one of the limitations of this compound is its toxicity and corrosiveness. It should be handled with care and disposed of properly.
Orientations Futures
There are several future directions for the use of [3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One potential application is in the synthesis of peptide-based drugs and therapeutics. This compound can be used to modify peptides for improved pharmacokinetics and drug delivery. Another potential application is in the development of protein-based materials and biomaterials. This compound can be used to modify proteins for improved stability, solubility, and functionality. Finally, this compound can be used in the development of new diagnostic tools and assays for biomedical research.
Méthodes De Synthèse
The synthesis of [3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the reaction of FMOC with thionyl chloride in the presence of pyridine. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and dimethylformamide. The purity of this compound can be determined by HPLC or NMR spectroscopy.
Applications De Recherche Scientifique
[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is widely used in scientific research as a reagent for peptide synthesis. It is used to protect the amino group of amino acids during peptide synthesis, and it is also used to introduce FMOC groups into peptides. This compound is also used to modify peptides and proteins for various applications, such as drug delivery, enzyme immobilization, and protein labeling.
Propriétés
IUPAC Name |
[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3S/c1-18-11-3-2-9(15)4-10(11)13-5-12(6-13,7-13)8-19(14,16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEPJHQAFBUSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

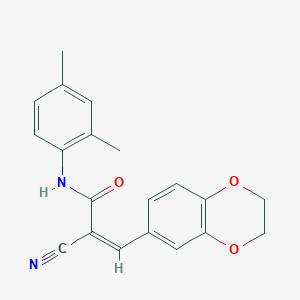

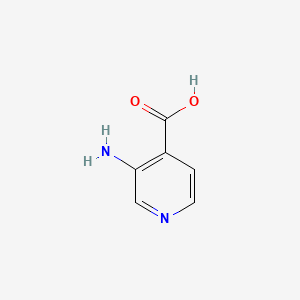
![N-(4-fluorophenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2458019.png)
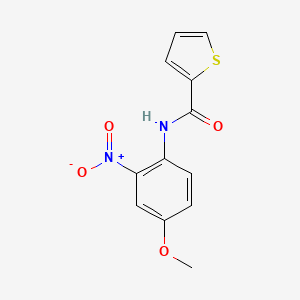
![N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide](/img/structure/B2458022.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2458023.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)
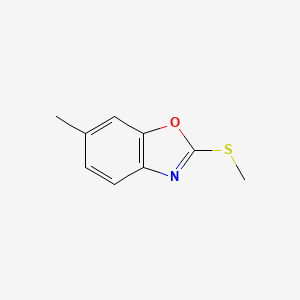
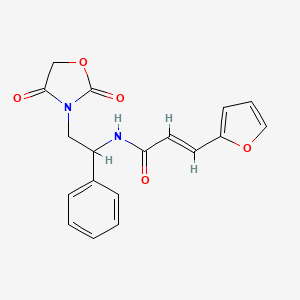
![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)
